

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

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An In-Depth Technical Guide to **1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde**

Introduction

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group, renders it a versatile intermediate for the construction of more complex molecular architectures. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.^[1] This guide provides a comprehensive overview of the chemical identity, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

Nomenclature and Identifiers:

- IUPAC Name: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde^[2]
- CAS Number: 109925-10-2^[2]

- Molecular Formula: $C_{12}H_{12}N_2O_2$ [\[2\]](#)
- Canonical SMILES: CN1N=C(C(=C1C)C=O)OC2=CC=CC=C2
- InChIKey: WCLPDOWYSKMISR-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound.

Property	Value	Source
Molecular Weight	216.24 g/mol	PubChem [2]
Physical State	White powdery solid (for related oxime)	ChemicalBook [3]
Melting Point	134-135 °C (for related oxime)	ChemicalBook [3] [4]
Solubility	Insoluble in water; soluble in methanol, ethanol, and other organic solvents (for related oxime).	ChemicalBook [3] [4]
Boiling Point	359.4±42.0 °C (Predicted)	Echemi [5]
Density	1.21 g/cm ³ (Predicted)	ChemBK [3]

Core Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic systems.[\[6\]](#)[\[7\]](#)

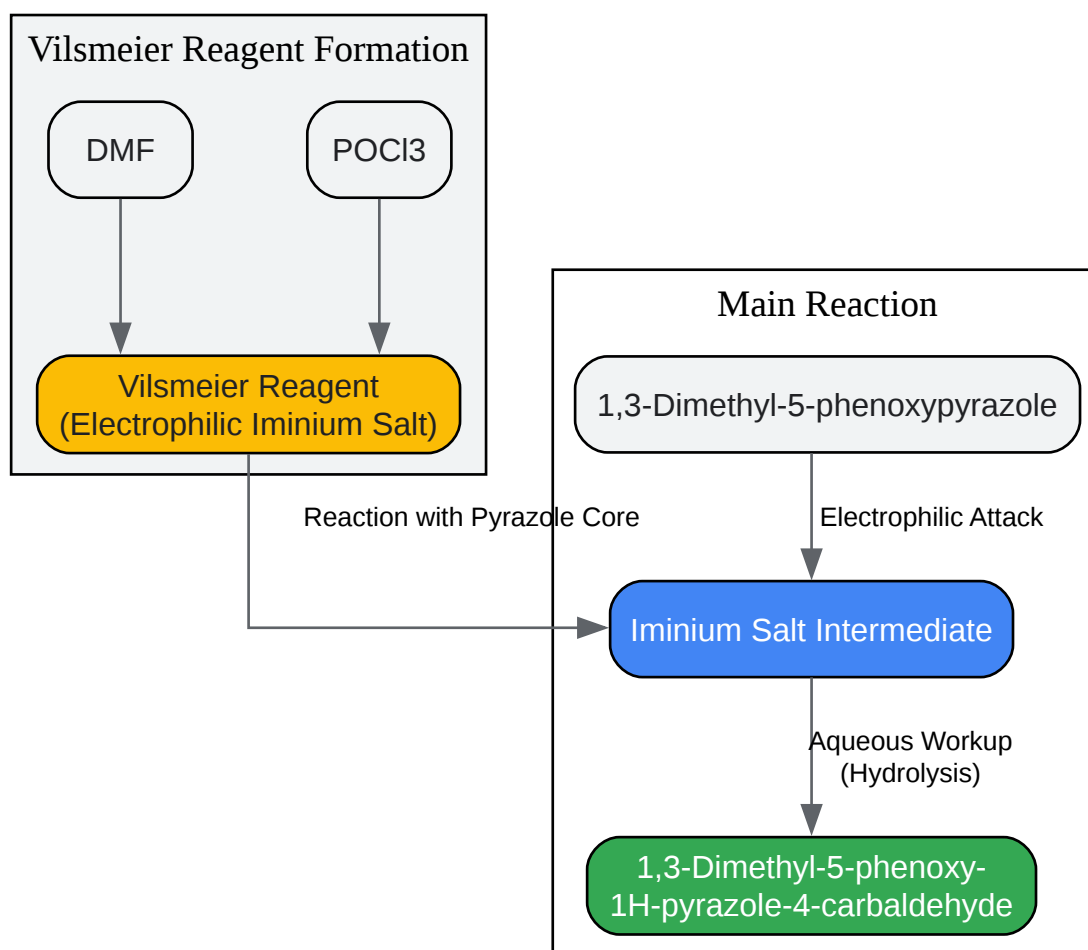
Mechanism and Rationale:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[\[7\]](#)[\[8\]](#)

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.
- Electrophilic Aromatic Substitution: The pyrazole ring, being a π -excessive system, acts as a nucleophile.^[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole core.
- Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.^[8]

Synthetic Workflow Diagram:



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Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.^{[6][8][9]}

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C.

Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

- **Addition of Substrate:** Dissolve the starting material, 1,3-dimethyl-5-phenoxy-1H-pyrazole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.[\[8\]](#)
- **Workup:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde**.[\[1\]](#)

Applications in Drug Development and Agrochemicals

The true value of **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde** lies in its role as a versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations.

1. Intermediate for Acaricides:

This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent acaricide (mite-killer) used in agriculture.[\[4\]](#) The synthesis involves the conversion of the

aldehyde group into an oxime, followed by further elaboration.

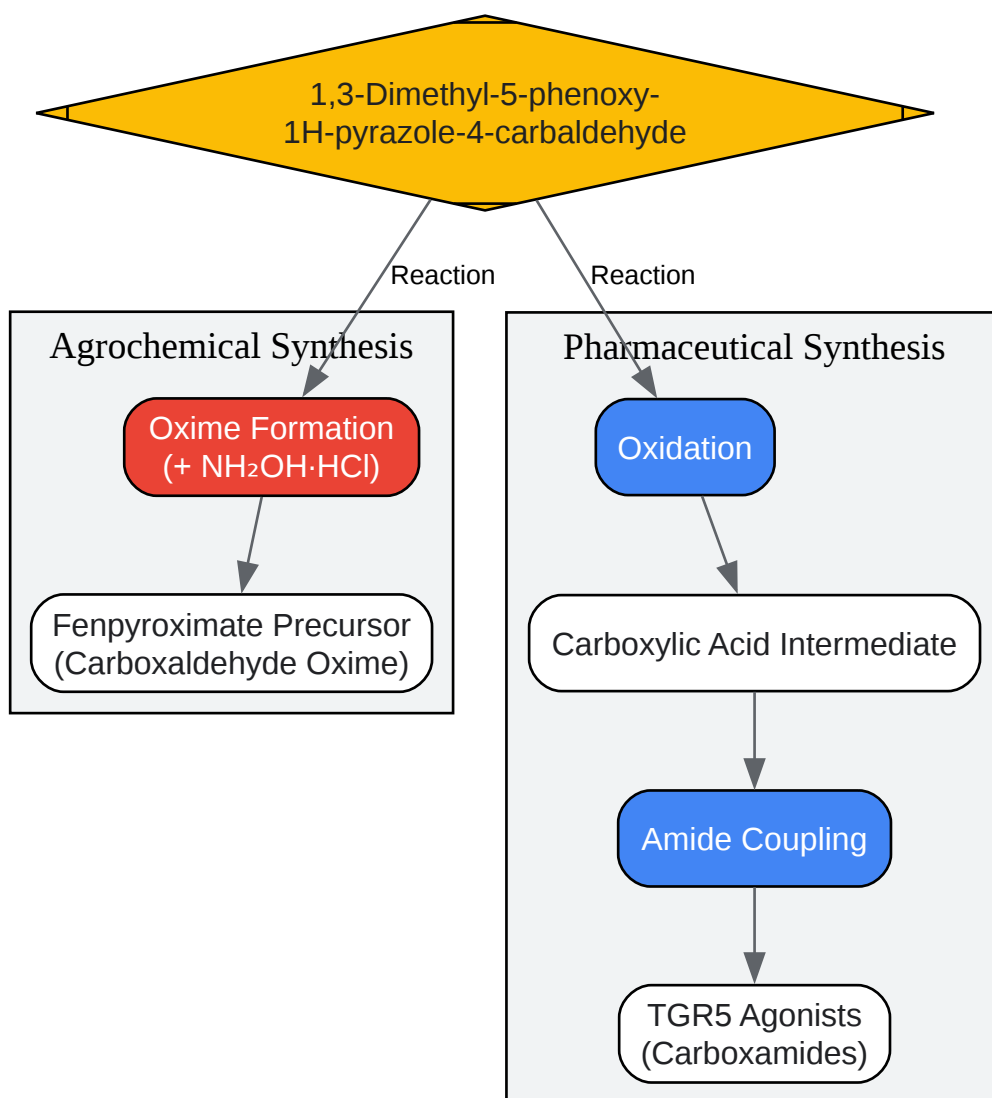
- Reaction: The carbaldehyde reacts with hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in the presence of a base (like potassium hydroxide) in a solvent such as methanol.[3][4] This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine.[10]

2. Precursor for Novel Therapeutic Agents:

The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as a starting point for generating libraries of compounds for biological screening.

- TGR5 Agonists: A notable application is in the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases. Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides starting from the carbaldehyde.[11] This involved oxidizing the aldehyde to a carboxylic acid, followed by amide coupling reactions to generate a diverse library of drug candidates. The study highlighted how this scaffold could be rapidly optimized to produce compounds with high functional activity.[11]

Diagram of Synthetic Utility:



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- To cite this document: BenchChem. [1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020789#1-3-dimethyl-5-phenoxy-1h-pyrazole-4-carbaldehyde-iupac-name]

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